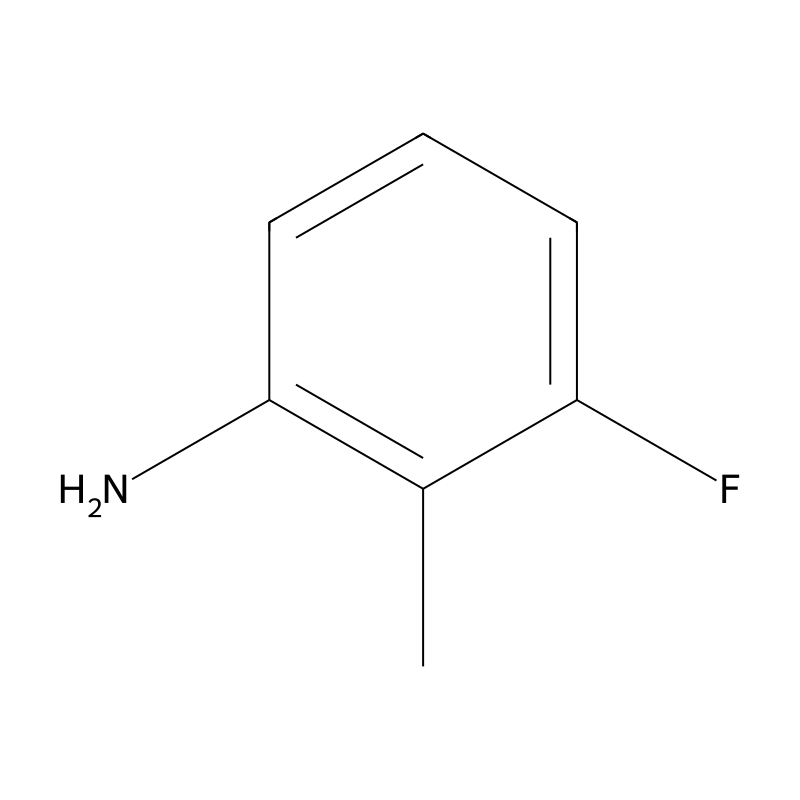

3-Fluoro-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Fluoro-2-methylaniline is an organic compound with the molecular formula C₇H₈FN and a molecular weight of approximately 125.14 g/mol. It is classified as an aminotoluene, which consists of a benzene ring substituted with both a methyl group and an amino group. The compound is also known by several synonyms, including 6-amino-2-fluorotoluene and 3-fluoro-o-toluidine. Its structure features a fluorine atom positioned at the meta position relative to the amino group on the aromatic ring, which significantly influences its chemical properties and reactivity .

As mentioned earlier, there is no significant research available on the specific mechanism of action of 3-Fluoro-2-methylaniline.

- Toxic: Aromatic amines can be toxic upon ingestion, inhalation, or skin contact.

- Combustible: The presence of the aromatic ring and the methyl group suggests flammability.

- Irritant: The amine group can irritate the skin, eyes, and respiratory system.

Synthesis of Organic Compounds:

-Fluoro-2-methylaniline has been used as a starting material in the synthesis of various organic compounds, including:

- Nitration: Introduction of nitro groups under acidic conditions.

- Sulfonation: Addition of sulfonic acid groups.

- Acylation: Formation of amides through reaction with acyl chlorides.

These reactions are influenced by the compound's electron density, which is modulated by the fluorine substituent .

Research indicates that 3-fluoro-2-methylaniline exhibits biological activity relevant to drug development and toxicology. The compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. It has shown potential in binding to microsomal proteins, suggesting implications for pharmacokinetics and toxicological profiles . Furthermore, its structural characteristics may impart unique biological properties, making it a candidate for further investigation in medicinal chemistry .

Several synthetic routes exist for producing 3-fluoro-2-methylaniline:

- Nitration followed by reduction: Starting from toluene, nitration can yield 3-nitrotoluene, which can then be reduced to form the corresponding amine.

- Fluorination of methylaniline: Direct fluorination using reagents such as fluorine gas or fluorinating agents can introduce the fluorine atom into the aromatic system.

- Substitution reactions: Using appropriate electrophiles or nucleophiles can lead to the desired substitution pattern on the aromatic ring.

These methods allow for varying degrees of selectivity and yield .

3-Fluoro-2-methylaniline finds applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis due to its unique electronic properties.

- Agricultural Chemicals: Used in developing agrochemicals and pesticides.

- Dyes and Pigments: Employed in synthesizing dyes owing to its aromatic nature.

- Research: Utilized in studies involving electron-deficient aromatic compounds .

Interaction studies have highlighted 3-fluoro-2-methylaniline's capacity to bind with cytochrome P450 enzymes, influencing drug metabolism pathways. Its reactivity with biological macromolecules suggests potential impacts on cellular processes and toxicity profiles. Understanding these interactions is crucial for evaluating its safety and efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 3-fluoro-2-methylaniline. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3-Chloro-2-methylaniline | C₇H₈ClN | Chlorine instead of fluorine |

| 4-Fluoro-3-methylbenzene-1,2-diamine | C₇H₈F₂N₂ | Contains two amino groups |

| 2-Fluoro-4-methylaniline | C₇H₈FN | Different substitution pattern |

| 4-Fluoro-2-methylaniline | C₇H₈FN | Fluorine at para position |

These compounds demonstrate variations in their chemical behavior and biological activity due to differences in substituent positioning and type .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (13.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard